

Application Notes and Protocols for O-2172

Solution Preparation

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Compound of Interest

Compound Name: O-2172

Cat. No.: B12762857

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Introduction

O-2172 is a potent and selective dopamine reuptake inhibitor (DRI), functioning as a carbacyclic analog of methylphenidate.[1] It exhibits a high affinity for the dopamine transporter (DAT), with an IC50 value of 47 nM, and significantly lower affinity for the serotonin transporter (SERT), with an IC50 value of 7000 nM, demonstrating its selectivity.[2] This document provides detailed protocols for the preparation of **O-2172** solutions for use in both in vitro and in vivo experimental settings.

Chemical Properties and Solubility

A summary of the key chemical properties of **O-2172** is provided in the table below.

Property	Value	Reference
IUPAC Name	methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate	[1]
Molecular Formula	C14H16Cl2O2	[1]
Molecular Weight	287.18 g/mol	[1]
IC50 (DAT)	47 nM	[2]
IC50 (SERT)	7000 nM	[2]
Solubility	Soluble in DMSO and ethanol.	Inferred from common practice for similar compounds

Experimental Protocols

In Vitro Solution Preparation: Dopamine Transporter Inhibition Assay

This protocol describes the preparation of **O-2172** solutions for use in cell-based assays to determine its inhibitory effect on the dopamine transporter.

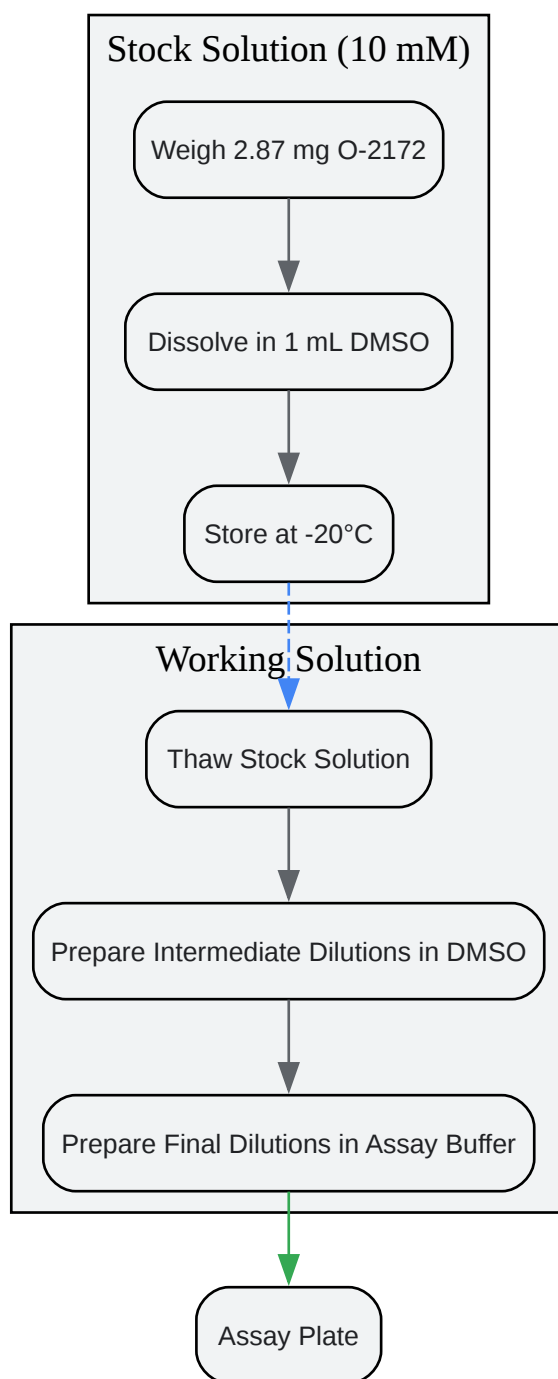
Materials:

- **O-2172** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
- Sterile microcentrifuge tubes
- Calibrated pipettes and sterile tips

Protocol:

- Stock Solution Preparation (10 mM):

1. Tare a clean, sterile microcentrifuge tube on an analytical balance.
 2. Carefully weigh out 2.87 mg of **O-2172** powder into the tared tube.
 3. Add 1 mL of high-quality, anhydrous DMSO to the tube.
 4. Vortex the solution thoroughly until the **O-2172** is completely dissolved. This 10 mM stock solution can be stored at -20°C for several months.
- Working Solution Preparation:
 1. On the day of the experiment, thaw the 10 mM **O-2172** stock solution at room temperature.
 2. Prepare serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve. It is recommended to perform a 1:10 intermediate dilution in DMSO first to minimize the final concentration of DMSO in the assay.
 3. For example, to prepare a 1 μ M final concentration in the assay with a final DMSO concentration of 0.1%, first dilute the 10 mM stock 1:100 in DMSO to get a 100 μ M intermediate stock. Then, add 1 μ L of the 100 μ M intermediate stock to 99 μ L of assay buffer in the well of the assay plate.
 4. Ensure the final concentration of DMSO in the assay wells is below 0.5% to avoid solvent-induced cytotoxicity.



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Fig 1. Workflow for In Vitro Solution Preparation.

In Vivo Solution Preparation: Murine Microdialysis Study

This protocol outlines the preparation of **O-2172** for intraperitoneal (i.p.) administration in mice for a microdialysis study to assess its effect on extracellular dopamine levels.

Materials:

- **O-2172** powder
- Sterile saline (0.9% NaCl)
- Dimethyl sulfoxide (DMSO)
- Sterile vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)
- Sterile vials and syringes

Protocol:

- Vehicle Preparation:
 1. In a sterile vial, combine 0.5 mL of DMSO and 0.5 mL of Tween 80.
 2. Add 9.0 mL of sterile saline to the vial.
 3. Mix thoroughly to create a 10 mL solution of the vehicle (5% DMSO, 5% Tween 80, 90% saline).
- **O-2172** Solution Preparation (e.g., 1 mg/mL):
 1. Weigh the required amount of **O-2172** for the desired final concentration and number of animals. For a 1 mg/mL solution, weigh 10 mg of **O-2172**.
 2. In a sterile vial, dissolve the **O-2172** powder in a small volume of DMSO (e.g., 0.5 mL for 10 mg).
 3. Add the appropriate volume of the sterile vehicle to reach the final desired concentration. For a 1 mg/mL solution, add the **O-2172**/DMSO mixture to the pre-prepared vehicle to a final volume of 10 mL.
 4. Vortex or sonicate the solution until the **O-2172** is fully dissolved and the solution is clear.
 5. The solution should be prepared fresh on the day of the experiment.

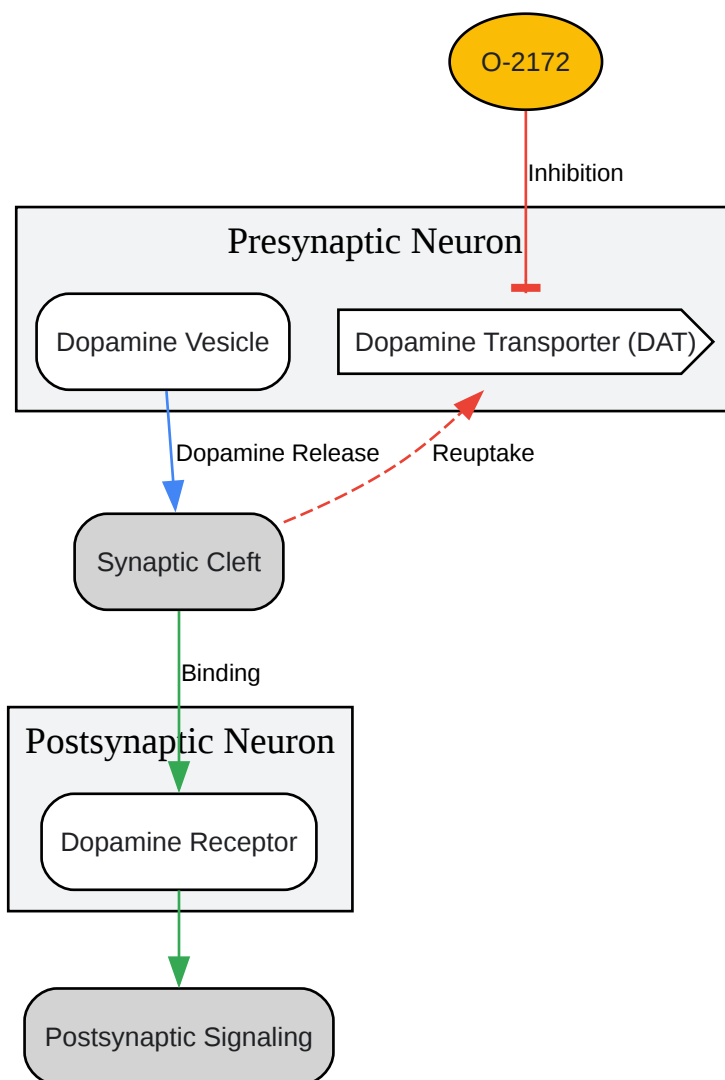
Quantitative Data

The following table summarizes the known inhibitory concentrations of **O-2172** on the dopamine and serotonin transporters. As comprehensive dose-response data for **O-2172** is not readily available in the public domain, representative data for a closely related methylphenidate analog is provided for illustrative purposes.

Compound	Transporter	Assay Type	IC50 (nM)	Reference
O-2172	DAT	Radioligand Binding	47	[2]
O-2172	SERT	Radioligand Binding	7000	[2]
Methylphenidate Analog	DAT	Dopamine Uptake	25	Representative Data
Methylphenidate Analog	NET	Norepinephrine Uptake	50	Representative Data
Methylphenidate Analog	SERT	Serotonin Uptake	>10,000	Representative Data

Signaling Pathway

O-2172 exerts its effect by inhibiting the dopamine transporter (DAT), which is located on the presynaptic membrane of dopaminergic neurons. By blocking DAT, **O-2172** prevents the reuptake of dopamine from the synaptic cleft, leading to an increase in the extracellular concentration of dopamine and enhanced postsynaptic receptor signaling.



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Fig 2. O-2172 Mechanism of Action.

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References

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